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Executive Summary: This document provides a comprehensive technical overview of

aurovertin, a mycotoxin produced by the fungus Calcarisporium arbuscula. Aurovertin is a

potent and specific inhibitor of mitochondrial F1F0-ATP synthase, the enzyme responsible for

the final step of oxidative phosphorylation. This guide details its mechanism of action,

summarizes its known toxicological properties, and outlines relevant experimental

methodologies for its assessment. While quantitative in vivo toxicity data such as LD50 values

are not extensively documented in publicly available literature, this guide consolidates existing

knowledge on its cytotoxic effects, particularly its selective activity against certain cancer cell

lines, making it a molecule of interest for drug development professionals. The primary

signaling pathway affected is cellular energy metabolism, which can lead to apoptosis.

Introduction and Mycotoxin Properties
Aurovertins are a class of mycotoxins and antibiotics first isolated from the fungus

Calcarisporium arbuscula.[1] They belong to a family of highly reducing polyketides that feature

a polyene α-pyrone structure.[2] Several distinct analogs exist, including aurovertin A, B, C, D,

and E.[3][4]

Chemical Identity: The core structure consists of a 2,6-dioxabicyclo[3.2.1]octane ring linked

to a methylated α-pyrone via a polyene chain.[5] The various aurovertin analogs differ in the

substitutions on this core structure.

Source: Primarily produced by the fungus Calcarisporium arbuscula.[1]
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Classification: It is classified as a mycotoxin with antibiotic properties. It is structurally related

to other ATP synthase inhibitors like citreoviridin and asteltoxin.[2][3]

Mechanism of Action
The primary toxicological mechanism of aurovertin is the potent and specific inhibition of

mitochondrial F1F0-ATP synthase (also known as Complex V).[6][7]

Molecular Target: Aurovertin binds directly to the β-subunits within the catalytic F1 sector of

the ATP synthase complex.[3][6][8] The binding site is located in a hydrophobic cleft between

the nucleotide-binding domain and the C-terminal domain of the β-subunit.[5][9]

Inhibitory Action: It acts as a mixed, noncompetitive inhibitor of both ATP synthesis and ATP

hydrolysis.[1][6] This binding induces a conformational change that stalls the enzyme's rotary

mechanism.[8]

Differential Effect: A key characteristic of aurovertin is its differential inhibition. It almost

completely halts ATP synthesis while permitting significant residual ATP hydrolysis activity

(up to 40%).[5][9] The precise basis for this differential effect is still under investigation but is

crucial to its toxicological profile.[9][10]
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Caption: Mechanism of aurovertin action on mitochondrial ATP synthase.
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The toxicity of aurovertin stems directly from its ability to shut down cellular energy production.

Exposure routes include oral, dermal, inhalation, and parenteral.[1][6]

Acute Toxicity: Specific quantitative data, such as median lethal dose (LD50) values, for

aurovertin are not well-documented in the surveyed scientific literature. Toxicity is dose-

dependent, and high doses would be expected to lead to rapid cellular dysfunction due to

ATP depletion.

Cytotoxicity: Aurovertin B has demonstrated potent antiproliferative activity against various

cancer cell lines.[2][11] Notably, it shows a degree of selectivity, exhibiting significant

cytotoxicity towards triple-negative breast cancer (TNBC) cells while having a lesser effect

on normal breast epithelial cells (MCF10A).[11] This selectivity makes it a compound of

interest for oncology research.

Carcinogenicity: There is no indication of carcinogenicity to humans, and it is not listed by the

International Agency for Research on Cancer (IARC).[1][6]

Data Presentation
Table 1: Summary of Aurovertin's Toxicological Properties
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Parameter Description Reference(s)

Primary Mechanism

Mixed, noncompetitive
inhibitor of F1F0-ATP
synthase.

[1][6][10]

Molecular Target
β-subunits of the mitochondrial

F1 catalytic sector.
[1][3][6]

Primary Effect

Potent inhibition of oxidative

phosphorylation and ATP

synthesis.

[1][7]

Secondary Effect Induction of apoptosis. [3][11]

Routes of Exposure
Oral, dermal, inhalation,

parenteral.
[1][6]

Acute Toxicity (LD50)
Not well-documented in

surveyed literature.
N/A

| Carcinogenicity | No indication of carcinogenicity to humans (not listed by IARC). |[1][6] |

Table 2: Summary of In Vitro Cytotoxicity of Aurovertin B

Cell Line Type Effect Key Finding Reference(s)

Triple-Negative

Breast Cancer

(TNBC)

Potent
antiproliferative
and pro-apoptotic
activity.

Induces more
apoptosis than the
standard
chemotherapeutic
agent, paclitaxel.

[11]

| Normal Breast Epithelial Cells (MCF10A) | Lower cytotoxicity compared to TNBC cells. |

Demonstrates selective toxicity towards cancer cells. |[11] |

Cellular and Signaling Pathways Affected
Aurovertin's inhibition of ATP synthase triggers several downstream cellular events.
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Inhibition of Oxidative Phosphorylation: This is the direct and primary consequence of

aurovertin's action. By blocking ATP synthase, it uncouples the proton gradient from ATP

production, effectively halting cellular respiration.[1][8]

Induction of Apoptosis: Severe ATP depletion can trigger programmed cell death. The

disruption of mitochondrial function is a key signal for apoptosis, potentially involving the

opening of the mitochondrial permeability transition pore (mPTP).[3] Studies show

aurovertin B induces apoptosis in TNBC cells.[11]

Regulation of DUSP1 Expression: In TNBC cells, aurovertin B has been shown to

dramatically increase the mRNA and protein expression of Dual Specificity Phosphatase 1

(DUSP1), a phosphatase that is typically downregulated in this type of cancer.[11] This

suggests a secondary mechanism contributing to its anti-cancer effect, independent of direct

ATP synthase gene expression changes.[11]
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Caption: Key cellular pathways modulated by aurovertin.
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Methodologies for Toxicological Assessment
Assessing the toxicity of aurovertin involves a combination of in vitro and in vivo methods,

alongside specific biochemical assays.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an

indicator of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the concentration at which aurovertin inhibits 50% of cell growth

(IC50).

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the

yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into

insoluble purple formazan crystals.[12] The amount of formazan produced is proportional to the

number of viable cells.

Methodology:

Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a predetermined density

and allow them to adhere for 24 hours.

Compound Treatment: Prepare serial dilutions of aurovertin in the appropriate cell culture

medium. Replace the medium in the wells with the medium containing the various

concentrations of aurovertin. Include untreated (media only) and vehicle (e.g., DMSO)

controls.

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a

humidified CO2 incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for

formazan crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to

each well to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically

570 nm) using a microplate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a

dose-response curve to determine the IC50 value.
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Caption: General experimental workflow for an MTT cytotoxicity assay.
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Experimental Protocol: In Vivo Acute Oral Toxicity Study
(General)
While no specific in vivo protocol for aurovertin was found, a general procedure following

OECD guidelines would be appropriate for initial assessment.[13][14]

Objective: To determine the acute toxicity and estimate the LD50 of a substance after a single

oral dose.

Methodology:

Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar

rats).

Dosing: Administer the test substance by oral gavage in a stepwise procedure using a limited

number of animals per step (typically 3).[15] Dosing starts at a level expected to be toxic.

Observation: Observe animals for signs of toxicity and mortality for up to 14 days.

Observations include changes in skin, fur, eyes, behavior, and body weight.[13]

Dose Adjustment: Depending on the outcome (survival or death), the dose for the next step

is adjusted up or down.

Endpoint: The study is complete when the dose causing mortality is identified or the

maximum dose (e.g., 2000 mg/kg) is reached without mortality.

Necropsy: A gross necropsy is performed on all animals at the end of the study.

Experimental Protocol: Biochemical ATP Synthase
Activity Assay
Objective: To measure the effect of aurovertin on ATP synthesis and/or hydrolysis.

Principle: This assay uses submitochondrial particles (SMPs), which are inside-out vesicles of

the inner mitochondrial membrane. This orientation exposes the F1 catalytic sites to the

external medium, allowing for the measurement of ATP synthesis (driven by an artificial proton

gradient or substrate oxidation) or ATP hydrolysis.[8]
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Methodology:

Preparation: Isolate mitochondria from a source like bovine heart and prepare SMPs via

sonication.

Assay for Hydrolysis (ATPase activity):

Incubate SMPs in a reaction buffer with ATP and Mg2+.

Add different concentrations of aurovertin.

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP

hydrolysis is measured colorimetrically.

Assay for Synthesis:

Incubate SMPs in a reaction buffer with ADP, Pi, and a respiratory substrate (e.g.,

succinate) to generate a proton gradient.

Add different concentrations of aurovertin.

Measure the amount of ATP produced, often using a luciferase-based bioluminescence

assay.

Analysis: Compare the rates of ATP hydrolysis and synthesis in the presence and absence of

aurovertin to determine its inhibitory kinetics.[10]

Conclusion
Aurovertin is a mycotoxin with a well-defined and highly specific mechanism of toxicity

centered on the inhibition of mitochondrial F1F0-ATP synthase. Its ability to disrupt cellular

energy metabolism underpins its cytotoxic effects. While comprehensive in vivo toxicological

data remains limited, its potent and selective antiproliferative activity against cancer cells, such

as those in triple-negative breast cancer, highlights its potential as a lead compound for

therapeutic development. Further research is warranted to fully characterize its toxicological

profile, including establishing quantitative measures like NOAEL and LD50 values, and to

further explore the molecular basis for its selective cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1171891#toxicological-profile-and-mycotoxin-
properties-of-aurovertin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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